TVB-2640
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.
Aplicaciones Científicas De Investigación
1. Potential in Cancer Treatment
TVB-2640, as a fatty acid synthase (FASN) inhibitor, has shown promise in the treatment of various cancers, particularly nonalcoholic steatohepatitis (NASH) and solid tumors. In a Phase 2a trial, this compound demonstrated significant reduction in liver fat and improved biochemical, inflammatory, and fibrotic biomarkers in NASH patients (Loomba et al., 2021). Another study highlighted its target engagement and pharmacodynamic effect in solid tumor patients, showing decreased levels of palmitate derivatives and inhibition of the FASN pathway (O’Farrell et al., 2015).
2. Role in Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated for its efficacy in KRAS-mutant NSCLC patients. The study found that this compound inhibits palmitate production and lipogenesis, with evidence of clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).
3. General Safety and Pharmacodynamics
A first-in-human study assessed the safety, pharmacokinetics, and pharmacodynamics of this compound. It demonstrated potent FASN inhibition and a manageable safety profile in patients with solid tumors, suggesting further investigation in specific cancer types is warranted (Falchook et al., 2021).
4. Application in Breast Cancer
This compound showed promising responses in heavily pre-treated breast cancer patients, particularly when combined with paclitaxel. This suggests its potential as a novel treatment option for breast cancer (Brenner et al., 2017).
Propiedades
Fórmula molecular |
C23H29NO5S |
---|---|
Apariencia |
Solid powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.